Cas no 85826-34-2 (6-chloro-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4-amine)

6-chloro-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4-amine structure
85826-34-2 structure
Product Name:6-chloro-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4-amine
CAS No:85826-34-2
MF:C8H10ClN3
MW:183.638100147247
CID:1841430
PubChem ID:913023
Update Time:2025-04-21

6-chloro-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4-amine
    • 4-Pyrimidinamine, 6-chloro-2-methyl-5-(2-propen-1-yl)-
    • 5-Allyl-6-chloro-2-methylpyrimidin-4-amine
    • 6-Chloro-2-methyl-5-(2-propenyl)-4-pyrimidinamine
    • DTXSID601006403
    • 4-Pyrimidinamine, 6-chloro-2-methyl-5-(2-propenyl)-
    • Oprea1_281663
    • 85826-34-2
    • STK067736
    • BRN 4987743
    • AKOS022084230
    • 6-Chloro-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-imine
    • Inchi: 1S/C8H10ClN3/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3H,1,4H2,2H3,(H2,10,11,12)
    • InChI Key: PMNLBPKZOWXYIE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(N)=NC(C)=N1)CC=C

Computed Properties

  • Exact Mass: 183.0563250g/mol
  • Monoisotopic Mass: 183.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 51.8Ų
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